2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 3-methylbenzo[d]thiazol-3-ium iodide with 3-hydroxybutyl bromide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, and a base such as potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. The use of automated purification systems can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium chloride or sodium acetate can be used in the presence of a suitable solvent like acetone or ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or amine.
Substitution: Formation of the corresponding substituted benzothiazolium salt.
Scientific Research Applications
2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a bacterial enzyme, disrupting its function and leading to antimicrobial effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzo[d]thiazol-3-ium iodide
- 3-Methylbenzo[d]thiazol-3-ium iodide
- 2-(3-Hydroxypropyl)-3-methylbenzo[d]thiazol-3-ium iodide
Uniqueness
2-(3-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is unique due to the presence of the 3-hydroxybutyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NOS.HI/c1-9(14)7-8-12-13(2)10-5-3-4-6-11(10)15-12;/h3-6,9,14H,7-8H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBJAJRJWSEPB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=[N+](C2=CC=CC=C2S1)C)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.